molecular formula C11H11ClO B15254059 7-Chloro-3-methyl-1,2,3,4-tetrahydronaphthalen-1-one

7-Chloro-3-methyl-1,2,3,4-tetrahydronaphthalen-1-one

Cat. No.: B15254059
M. Wt: 194.66 g/mol
InChI Key: RRHRQOZWJZLOJD-UHFFFAOYSA-N
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Description

7-Chloro-3-methyl-1,2,3,4-tetrahydronaphthalen-1-one: is an organic compound with the molecular formula C11H11ClO It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated and substituted with a chlorine atom and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-3-methyl-1,2,3,4-tetrahydronaphthalen-1-one typically involves the hydrogenation of a naphthalene derivative. One common method is the catalytic hydrogenation of 7-chloro-3-methyl-1-naphthol using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under controlled temperature and pressure conditions to ensure selective hydrogenation of the aromatic ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. The process includes the chlorination of 3-methyl-1-naphthol followed by catalytic hydrogenation. The reaction conditions are optimized to achieve high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-3-methyl-1,2,3,4-tetrahydronaphthalen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products:

    Oxidation: Formation of this compound carboxylic acid.

    Reduction: Formation of 7-chloro-3-methyl-1,2,3,4-tetrahydronaphthalen-1-ol.

    Substitution: Formation of 7-methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-one.

Scientific Research Applications

Chemistry: In chemistry, 7-Chloro-3-methyl-1,2,3,4-tetrahydronaphthalen-1-one is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anti-inflammatory properties, making it a candidate for drug development.

Medicine: In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors, contributing to the development of new medications.

Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the production of polymers and resins.

Mechanism of Action

The mechanism of action of 7-Chloro-3-methyl-1,2,3,4-tetrahydronaphthalen-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. For example, it could inhibit the activity of a particular enzyme by binding to its active site, thereby blocking the enzyme’s function. The exact pathways involved would vary based on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

    7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one: Similar structure but with a methoxy group instead of a chlorine atom.

    7-Chloro-1,2,3,4-tetrahydronaphthalen-1-one: Lacks the methyl group present in 7-Chloro-3-methyl-1,2,3,4-tetrahydronaphthalen-1-one.

    7-Chloro-3-methyl-1,2,3,4-tetrahydronaphthalen-1-ol: The ketone group is reduced to an alcohol.

Uniqueness: this compound is unique due to the presence of both a chlorine atom and a methyl group on the tetrahydronaphthalene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H11ClO

Molecular Weight

194.66 g/mol

IUPAC Name

7-chloro-3-methyl-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C11H11ClO/c1-7-4-8-2-3-9(12)6-10(8)11(13)5-7/h2-3,6-7H,4-5H2,1H3

InChI Key

RRHRQOZWJZLOJD-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C=C(C=C2)Cl)C(=O)C1

Origin of Product

United States

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